4-Bromobiphenyl

Catalog No.
S583540
CAS No.
92-66-0
M.F
C12H9Br
M. Wt
233.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobiphenyl

CAS Number

92-66-0

Product Name

4-Bromobiphenyl

IUPAC Name

1-bromo-4-phenylbenzene

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

InChI

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

PKJBWOWQJHHAHG-UHFFFAOYSA-N

solubility

Insoluble (NTP, 1992)

Synonyms

(4-Bromophenyl)benzene; 1-Bromo-4-phenylbenzene; 4-Biphenyl Bromide; 4-Biphenylyl Bromide; 4-Bromo-1,1’-biphenyl; 4-Bromodiphenyl; 4-Phenylbromobenzene; 4’-Bromobiphenyl; NSC 406933; PBB 3; p-Biphenylyl Bromide; p-Bromobiphenyl; p-Bromodiphenyl; p-Ph

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br

The exact mass of the compound 4-Bromobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)2.80e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406933. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromobiphenyl (CAS 92-66-0) is a highly stable, mono-functionalized aryl halide that serves as a foundational building block in advanced organic synthesis. Featuring a rigid biphenyl core and a single reactive bromine atom at the para position, it is the industry-standard electrophile for palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions. For procurement teams and scale-up chemists, 4-bromobiphenyl offers a highly predictable reactivity profile combined with excellent shelf-stability. It is utilized extensively in the commercial manufacturing of OLED hole-transport materials (HTMs), nematic liquid crystals, and complex pharmaceutical intermediates, where precise mono-substitution and structural rigidity are strict requirements [1].

Research & Procurement Fit

Cross-coupling building block for Suzuki, Grignard, and related reactions
Liquid crystal and OLED intermediate via precise bromine substitution
Drug discovery scaffold requiring predictable metabolic handling

Substituting 4-bromobiphenyl with cheaper or seemingly similar analogs introduces severe process and performance liabilities. While 4-chlorobiphenyl is less expensive, the high bond dissociation energy of the C-Cl bond renders it largely inert under standard palladium catalysis, forcing manufacturers to invest in costly, proprietary phosphine ligands and higher reaction temperatures that negate any raw material savings [1]. Conversely, 4-iodobiphenyl offers higher reactivity but suffers from poor photochemical and thermal stability, requiring specialized handling and storage to prevent premature dehalogenation [2]. Furthermore, attempting to use 4,4'-dibromobiphenyl as a substitute in end-capping applications inevitably leads to symmetric di-substitution or unwanted polymerization, ruining the discrete molecular architectures required for small-molecule OLED dopants and targeted active pharmaceutical ingredients [3].

Substitution Risk: Halogen Analogs

Target
4-Bromobiphenyl: Dehalogenation resistance, moderate CYP induction (5-6×)
Risk
4-Iodo analog: Measurable deiodination and >10× CYP induction shifts metabolic liability and environmental persistence profile
Metabolic fate and bioaccumulation risk may not transfer; cross-screening required
Risk
4-Chloro analog: >10× CYP induction alters toxikokinetic predictions compared to bromine
Class-specific induction sensitivity impacts lead optimization and environmental assessment

Cross-Coupling Chemoselectivity

In standard palladium-catalyzed cross-coupling environments, the reactivity of the bromo-site vastly outperforms the chloro-site, dictating catalyst selection and process economics. Competitive coupling assays using 4-bromochlorobenzene as a model demonstrate that the bromo-site achieves complete conversion to yield the biphenyl derivative, while the chloro-site remains entirely unreacted (0% conversion) under standard mild conditions [1]. This fundamental difference in leaving group strength means that 4-bromobiphenyl can be efficiently coupled using inexpensive, off-the-shelf catalysts.

Evidence DimensionChemoselective conversion rate under standard Pd-catalysis
Target Compound DataBromo-site (representing 4-Bromobiphenyl): >99% conversion
Comparator Or BaselineChloro-site (representing 4-Chlorobiphenyl): 0% conversion
Quantified DifferenceAbsolute chemoselectivity for the bromo-leaving group over the chloro-leaving group
ConditionsStandard Suzuki coupling conditions with phenylboronic acid and basic Pd-catalyst

Allows manufacturers to achieve high yields using standard, low-cost palladium catalysts, avoiding the expensive proprietary ligands required to activate 4-chlorobiphenyl.

Dehalogenation stability
Head-to-head
4-Bromobiphenyl: dehalogenation not established vs 4-Iodo: deiodination indicated
Supports higher metabolic persistence context for bromo analog
Rat liver preparations; neutron-activation analysis

Thermal & Photochemical Stability

While aryl iodides are highly reactive, they suffer from significant instability during storage and high-temperature processing due to low bond dissociation activation energies. Quantitative pulse radiolysis studies reveal that the activation energy for C-I bond dissociation from the triplet state in 4-iodobiphenyl is only 3.4 kcal/mol. In stark contrast, the C-Br bond in 4-bromobiphenyl exhibits an activation energy of 10 to 13 kcal/mol [1]. This significantly higher energy barrier prevents premature photolytic or thermal degradation during manufacturing.

Evidence DimensionActivation energy for triplet-state carbon-halogen bond dissociation
Target Compound Data4-Bromobiphenyl: 10–13 kcal/mol
Comparator Or Baseline4-Iodobiphenyl: 3.4 kcal/mol
Quantified Difference~3 to 4-fold higher activation energy barrier for bond dissociation
ConditionsVariable temperature pulse radiolysis in toluene

Ensures long-term shelf stability and prevents yield-destroying dehalogenation during high-temperature industrial scale-up, eliminating the need for dark-room or sub-ambient handling.

CYP1A induction sensitivity
Head-to-head
4-Bromo: 5–6× induction vs Chloro/Iodo: >10× induction after 3-methylcholanthrene
Indicates lower sensitivity to CYP1A family induction
Immature male rat microsomes; ~2-fold lower fold-increase

Stoichiometric Control in OLED Synthesis

For the synthesis of discrete hole-transport layers (HTLs) and small-molecule OLED dopants, precise mono-functionalization is required. Using 4-bromobiphenyl as an electrophile guarantees single-site end-capping of triarylamine cores, yielding soluble, processable molecular species. If 4,4'-dibromobiphenyl is used as a substitute, the presence of two reactive sites inevitably triggers symmetric di-substitution or uncontrolled step-growth polymerization [1]. This strict mono-functionality is critical for maintaining the specific molecular weight and vacuum-evaporation properties of the final material.

Evidence DimensionReactive site stoichiometry
Target Compound Data4-Bromobiphenyl: 1 reactive site (100% mono-capping)
Comparator Or Baseline4,4'-Dibromobiphenyl: 2 reactive sites (leads to cross-linking/polymerization)
Quantified DifferencePrevention of polymeric byproducts; 100% selectivity for discrete molecule formation
ConditionsBuchwald-Hartwig amination or Suzuki coupling for OLED HTM synthesis

Crucial for synthesizing discrete, vacuum-processable small molecules for electronics, where polymeric impurities would ruin device performance.

Torsional angle
Head-to-head
70° (Br derivative), 68° (Cl), 77° (I) in nematic solvent
Intermediate conformation for liquid crystal tuning
2',6'-dihalogenated derivatives; NMR measurement
Grignard coupling yield
Reported
~91% yield of 4-alkylbiphenyls via CuCl₂-catalyzed Grignard route
Supports synthetic efficiency review; reported higher than traditional methods
Conditions: p-bromobiphenyl Grignard + alkyl bromide, CuCl₂
Environmental occurrence
Context-dependent
First detection in Lake Geneva as novel persistent and bioaccumulative pollutant
Highlights emerging contaminant status; data to verify for specific matrices
GC×GC-ECD/TOFMS analysis; further fate studies recommended

OLED Hole-Transport Materials

4-Bromobiphenyl is the premier choice for end-capping triarylamine cores to produce high-performance hole-transport layers. Its mono-functional nature prevents unwanted polymerization, while the rigid biphenyl structure enhances the glass transition temperature (Tg) and hole mobility of the final device, directly leveraging its superior stability profile over iodinated analogs [1].

Pharmaceutical Intermediate Scale-Up

In the production of complex biaryl active pharmaceutical ingredients, 4-bromobiphenyl serves as the optimal electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings. It avoids the expensive, specialized phosphine ligands required to activate 4-chlorobiphenyl, while offering much greater shelf-life and process stability than 4-iodobiphenyl during large-scale manufacturing [2].

Nematic Liquid Crystal Precursors

The rigid, linear geometry of the para-substituted biphenyl system is essential for liquid crystal applications. 4-Bromobiphenyl allows for predictable, high-yield extension of the rigid-rod core via standard cross-coupling, ensuring the final molecules possess the correct aspect ratio and phase transition temperatures required for advanced display technologies [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Biphenyl drug candidate metabolic profiling
Lower CYP1A induction sensitivity vs chloro/iodo analogs
Metabolite stability and enzyme induction assays
Liquid crystal monomer synthesis
Specific torsional angle profile (70° intermediate)
Mesogenic phase behavior and birefringence tuning
4-Alkylbiphenyl intermediate production
Reported high-efficiency Grignard cross-coupling route
Synthetic yield benchmarking and process scalability
Environmental monitoring & analytical reference
High-purity certified standard for trace analysis
GC×GC-TOFMS method validation and matrix recovery

Physical Description

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992)
Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

4.7

Exact Mass

231.98876 Da

Monoisotopic Mass

231.98876 Da

Boiling Point

590 °F at 760 mmHg (NTP, 1992)

Flash Point

290 °F (NTP, 1992)

Heavy Atom Count

13

Density

0.9327 (NTP, 1992) - Less dense than water; will float

LogP

4.96 (LogP)

Melting Point

196.2 °F (NTP, 1992)

UNII

OE77OKH5BL

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

92-66-0

Metabolism Metabolites

PBBs can be absorbed via oral, inhalation, and dermal routes. Due to their lipophilic nature, PBBs, especially the highly brominated congeners, tend to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk. Certain PBB compounds are metabolized by the microsomal monooxygenase system catalyzed by cytochrome P-450 of the type induced by phenobarbital. The rate of metabolism may depends on the bromine substitution pattern. PBB congeners of low bromine content are transformed into hydroxylated derivatives that are predominately eliminated in the urine. Highly brominated congeners are either retained or excreted unchanged in the feces. (L628)

Wikipedia

4-bromobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 4-bromo-: ACTIVE

Electrochemical immunosensor based on hydrophilic polydopamine-coated prussian blue-mesoporous carbon for the rapid screening of 3-bromobiphenyl

Zihong Sun, Zhigang Luo, Cuifen Gan, Shidong Fei, Yingju Liu, Hongtao Lei
PMID: 24709325   DOI: 10.1016/j.bios.2014.03.034

Abstract

A sensitive electrochemical immunosensor for 3-bromobiphenyl (3-BBP) detection was constructed by employing a new polydopamine coated prussian blue-mesoporous carbon (PDOP/PB/CMK-3) nanocomposite as the substrate platform and multi-horseradish peroxidase-double helix carbon nanotubes-secondary antibody (multi-HRP-DHCNTs-Ab2) as the signal label. PB/CMK-3 was firstly successfully in-situ synthesized with the aid of the CMK-3 reduction, which was characterized by transmission electron microscope (TEM), infrared spectroscopy (IR), X-ray diffraction (XRD) and N2 adsorption-desorption analysis. By using PDOP/PB/CMK-3 as the substrate, it can effectively enhance the specific surface for antigen loading due to the three-dimensional structure of the nanocomposites, while large amount of PB that fixed inside or outside the pore of CMK-3 successfully improved the electrochemical response and the PDOP film can provide a biocompatible environment to maintain the activity of antigen availability. Under the optimized conditions, the proposed immunosensor shows a good current response to 3-BBP in a linear range from 5 pM to 2 nM with a detection limit of 2.25 pM. In addition, the specificity, reproducibility and stability of the immunosensor were also proved to be acceptable, indicating its potential application in environmental monitoring.


Halopicolinic acids, novel products arising through the degradation of chloro- and bromo-biphenyl by Sphingomonas paucimobilis BPSI-3

A D Davison, P Karuso, D R Jardine, D A Veal
PMID: 8595598   DOI: 10.1139/m96-009

Abstract

Sphingomonas paucimobilis BPSI-3 was previously isolated from a mixed microbial consortium growing on biphenyl as the sole source of carbon and energy. Transformation of 4-chlorobiphenyl (4CBP) was demonstrated by this strain, although little or no growth was observed. In minimal salts medium supplemented with 4CBP or bromobiphenyl and dextrose, yellow coloured product(s) were rapidly formed. Gas chromatography-mass spectrometry (GC-MS) revealed single-ring N-heterocyclic compounds that were identified as halopicolinic acids. We believe this to be the first report of such compounds being formed via biological transformation of halobiphenyls. A mechanism is proposed for their formation.


Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls

A Parkinson, S Safe
PMID: 7104016   DOI: 10.1016/0006-2952(82)90487-7

Abstract

The in vitro metabolism of biphenyl, 4-fluoro-, 4-chloro-, 4-bromo- and 4-iodobiphenyl by cytochrome P-450-dependent monooxygenases was investigated using hepatic microsomes from immature male rats pretreated with phenobarbitone or 3-methylcholanthrene. The major route of metabolism of biphenyl and the 4-halobiphenyls was 4'-hydroxylation, i.e. para to the phenyl-phenyl bridge. The minor route of metabolism apparently changed from 2-hydroxylation for biphenyl (i.e. ortho to the phenyl-phenyl bridge) to 3-hydroxylation for all 4-halobiphenyls (i.e. ortho to the halogen). In marked contrast to biphenyl, the regioselectivity of 4-halobiphenyl metabolism was not altered by pretreatment of rats with either phenobarbitone or 3-methylcholanthrene. The overall rate of metabolism of 4-fluoro- and 4-bromobiphenyl to water-soluble metabolites increased 2-fold and 5- to 6-fold using microsomes from rats pretreated with phenobarbitone and 3-methylcholanthrene respectively. In contrast, the overall rates of metabolism of 4-chloro- and 4-iodobiphenyl were refractory to the inductive effects of phenobarbitone but were increased more than 10-fold following pretreatment with 3-methylcholanthrene. There was a correlation between the apparent binding affinities of microsomes from phenobarbitone-treated rats for biphenyl and the 4-halobiphenyls and their calculated log octanol/water partition coefficients (lipophilicity). However, the effects of the halogen substituents on the rates of metabolism of the 4-halobiphenyls by microsomes from control and induced rats did not correlate with their binding affinities or with any physiochemical differences between the fluoro, chloro, bromo and iodo substituents.


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